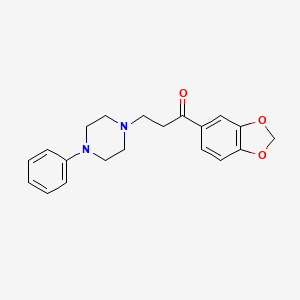
1-(1,3-Benzodioxol-5-yl)-3-(4-phenylpiperazino)-1-propanone
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-yl)-3-(4-phenylpiperazino)-1-propanone, also known as 1-benzodioxol-5-yl-3-phenyl-4-piperazinopropanone, is a synthetic organic compound with a variety of uses in scientific research. It is a derivative of benzodioxole, a heterocyclic compound, and has been used as a starting material in a number of syntheses. It is also known to have interesting physiological properties, and has been studied for its potential applications in the medical field.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Enantioselective Synthesis : A study demonstrated the use of chiral ligands for the enantioselective addition of diethylzinc to aldehydes, leading to the synthesis of various chiral secondary alcohols. This method highlights the utility of similar compounds in enantioselective synthesis processes (Asami et al., 2015).
Docking Studies and Biological Evaluation : Another study focused on the synthesis of novel derivatives and their affinity towards 5-HT1A receptors, utilizing the arylpiperazine moiety for binding affinity studies. This research underscores the compound's relevance in developing ligands with potential therapeutic applications (Pessoa‐Mahana et al., 2012).
Catalytic Applications : Research on half-sandwich Ruthenium(II) complexes using 1,2,3-triazole based ligands derived from similar compounds demonstrated their efficacy in catalytic oxidation of alcohols and transfer hydrogenation of ketones. This indicates the compound's utility in catalysis (Saleem et al., 2013).
Heterocyclic Compound Synthesis : A study utilized 3-(4-Phenyl) benzoyl propionic acid, a similar compound, as a starting material for synthesizing various heterocyclic compounds, illustrating the chemical's versatility in organic synthesis (Soliman et al., 2010).
Vinylphosphonium Salt Mediated Reactions : Research into the reaction between alkyl propiolates and aminophenols or hydroxyphenols in the presence of Ph3P highlights the role of similar compounds in synthesizing benzodioxin-2-one derivatives, indicating their application in synthesizing complex organic structures (Yavari et al., 2006).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-18(16-6-7-19-20(14-16)25-15-24-19)8-9-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZDJGRIQFGMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(4-phenylpiperazino)-1-propanone | |
CAS RN |
84707-48-2 | |
| Record name | 1-(1,3-BENZODIOXOL-5-YL)-3-(4-PHENYL-1-PIPERAZINYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-cycloheptyl-N-[2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2714468.png)


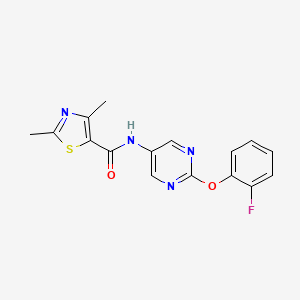
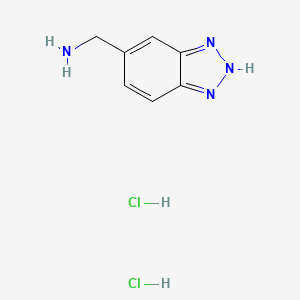

![3-[[(3-Chloro-4-fluorosulfonyloxybenzoyl)amino]methyl]pyridine](/img/structure/B2714478.png)
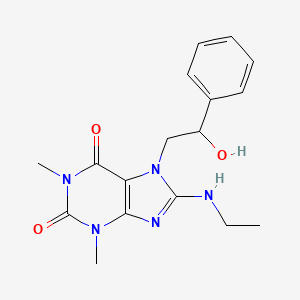
![N-{2-[1-(2-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2714480.png)

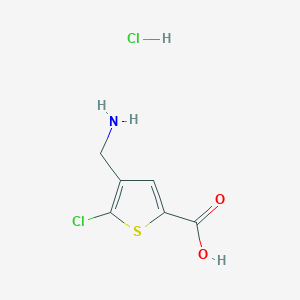
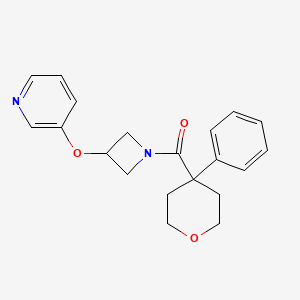
![N-(benzo[d]thiazol-2-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2714489.png)
